4,6-Dichloro-2-(2,2-dimethylpropyl)pyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-2-(2,2-dimethylpropyl)pyrimidin-5-amine is an organic compound with the molecular formula C7H9Cl2N3S. It is a derivative of pyrimidine and is known for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceutical agents .
Preparation Methods
The synthesis of 4,6-Dichloro-2-(2,2-dimethylpropyl)pyrimidin-5-amine involves several steps. One common method includes the reaction of sodium dithionite with a precursor compound in a mixed solvent of water and an organic solvent. This method is advantageous due to its mild reaction conditions, short reaction time, and high yield, making it suitable for industrial production .
Chemical Reactions Analysis
4,6-Dichloro-2-(2,2-dimethylpropyl)pyrimidin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions: Typical reagents include sodium dithionite for reduction and various nucleophiles for substitution reactions. .
Scientific Research Applications
4,6-Dichloro-2-(2,2-dimethylpropyl)pyrimidin-5-amine is primarily used as an intermediate in the synthesis of pharmaceutical agents, particularly anticoagulants like ticagrelor. It is also utilized in organic synthesis and medicinal chemistry research for developing new therapeutic agents .
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, derivatives of pyrimidine, including 4,6-Dichloro-2-(2,2-dimethylpropyl)pyrimidin-5-amine, have been shown to inhibit enzymes like Aurora kinase A, which plays a role in cell cycle regulation and cancer progression .
Comparison with Similar Compounds
Similar compounds to 4,6-Dichloro-2-(2,2-dimethylpropyl)pyrimidin-5-amine include:
- 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine
- 4,6-Dichloro-2-(propylsulfonyl)pyrimidin-5-amine
These compounds share structural similarities but differ in their substituents, which can influence their chemical properties and biological activities. The unique feature of this compound is its specific substituent, which can affect its reactivity and interaction with biological targets .
Properties
CAS No. |
61457-03-2 |
---|---|
Molecular Formula |
C9H13Cl2N3 |
Molecular Weight |
234.12 g/mol |
IUPAC Name |
4,6-dichloro-2-(2,2-dimethylpropyl)pyrimidin-5-amine |
InChI |
InChI=1S/C9H13Cl2N3/c1-9(2,3)4-5-13-7(10)6(12)8(11)14-5/h4,12H2,1-3H3 |
InChI Key |
DHBSKPZNMVCUEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=NC(=C(C(=N1)Cl)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.